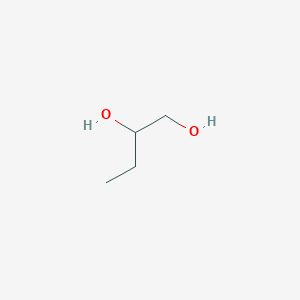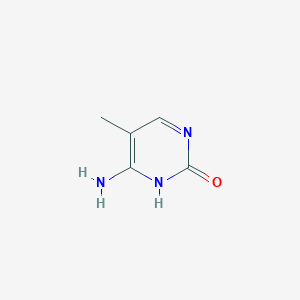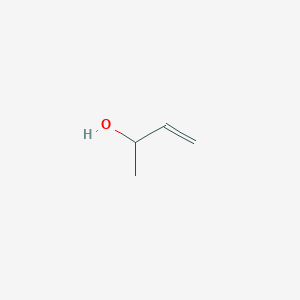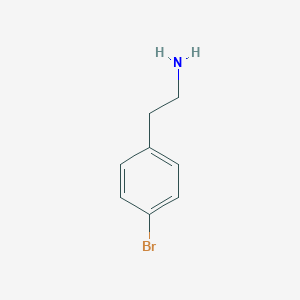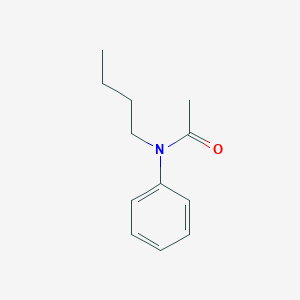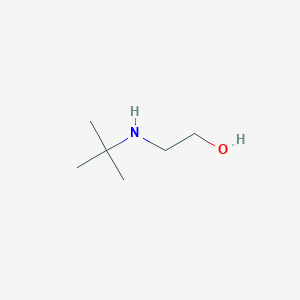
4-tert-ブチルシクロヘキサノール
概要
説明
4-Tert-butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, with the trans isomer being more predominant .
科学的研究の応用
4-Tert-butylcyclohexanol has various applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols and ketones.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
Target of Action
4-tert-Butylcyclohexanol, also known as 4-Tert-butylcyclohexanol, is primarily used as a reactant in the synthesis of various organic compounds Instead, it is used in chemical reactions to produce other compounds .
Mode of Action
The mode of action of 4-tert-Butylcyclohexanol is based on its chemical structure and reactivity. It can participate in various chemical reactions, such as reduction and oxidation , depending on the conditions and the presence of other reactants. The outcome of these reactions depends on the specific conditions and the other reactants involved .
Biochemical Pathways
It can be used to synthesize other compounds that may have biological activity and could potentially influence biochemical pathways .
Result of Action
The primary result of the action of 4-tert-Butylcyclohexanol is the formation of new compounds through chemical reactions . For example, it can be used to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans -4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
生化学分析
Biochemical Properties
4-Tert-butylcyclohexanol is involved in various biochemical reactions. It has been used as a reactant to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex
Cellular Effects
4-Tert-butylcyclohexanol has been found to have a calming effect on the skin, reducing stinging and burning sensations by up to 80% after just 3 minutes . It works at a cellular level, intercepting the signals caused by irritation before they can reach the neuro-receptor .
Molecular Mechanism
The molecular mechanism of 4-Tert-butylcyclohexanol involves the inhibition of the TRPV1 receptor . This receptor is known to play a role in the transmission of pain signals, and by blocking it, 4-Tert-butylcyclohexanol can reduce sensations of stinging and burning .
Temporal Effects in Laboratory Settings
In laboratory settings, the calming effects of 4-Tert-butylcyclohexanol on the skin have been observed to occur rapidly, within just 3 minutes of application
Metabolic Pathways
4-Tert-butylcyclohexanol is expected to be readily hydrolyzed to its corresponding alcohol, 4-tert-butylcyclohexanol, and the resulting acid, acetic acid, by carboxylesterases
準備方法
Synthetic Routes and Reaction Conditions: 4-Tert-butylcyclohexanol can be synthesized through the reduction of 4-tert-butylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically involves dissolving the ketone in an appropriate solvent like ethanol or diethyl ether and then adding the reducing agent .
Industrial Production Methods: On an industrial scale, 4-tert-butylcyclohexanol is often produced by the catalytic hydrogenation of 4-tert-butylphenol. This process involves the use of a catalyst such as platinum oxide or nickel under high pressure and temperature conditions . The reaction is highly stereoselective, favoring the formation of the trans isomer .
Types of Reactions:
Substitution: The hydroxyl group in 4-tert-butylcyclohexanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl) in acetic acid.
Major Products Formed:
Reduction: 4-Tert-butylcyclohexanol (cis and trans isomers).
Oxidation: 4-Tert-butylcyclohexanone.
類似化合物との比較
Cyclohexanol: Similar structure but lacks the tert-butyl group, making it less sterically hindered.
4-Tert-butylcyclohexanone: The ketone form of 4-tert-butylcyclohexanol, used as a precursor in its synthesis.
Phenol: The aromatic counterpart, which can be hydrogenated to produce 4-tert-butylcyclohexanol.
Uniqueness: 4-Tert-butylcyclohexanol is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This steric hindrance can lead to higher selectivity in reactions and makes it a valuable compound in stereoselective synthesis .
特性
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.005 [mmHg] | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-52-2, 937-05-3, 21862-63-5 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-tert-butylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-butylcyclohexanol?
A1: The molecular formula of 4-tert-butylcyclohexanol is C10H20O, and its molecular weight is 156.27 g/mol.
Q2: How can I synthesize 4-tert-butylcyclohexanol in the laboratory?
A2: Several methods exist for synthesizing 4-tert-butylcyclohexanol:
- Catalytic Hydrogenation: 4-Tert-butylphenol can be hydrogenated over rhodium catalysts to yield cis- and trans-4-tert-butylcyclohexanol. The selectivity towards the cis isomer can be enhanced by using carbon dioxide as a solvent [].
- Meerwein-Ponndorf-Verley (MPV) Reduction: 4-Tert-butylcyclohexanone can be selectively reduced to cis-4-tert-butylcyclohexanol using zeolite BEA as a catalyst in the MPV reduction. This method offers high stereoselectivity and the catalyst can be regenerated [, ]. Other catalysts like magnesium-aluminium oxide obtained from layered double hydroxides [], and titanosilicate ETS-10 [] have also shown promising results.
- Sodium Borohydride Reduction: While less selective, NaBH4 can reduce 4-tert-butylcyclohexanone to a mixture of cis- and trans-4-tert-butylcyclohexanol. The stereoselectivity can be influenced by using different micellar systems [].
Q3: Can I differentiate between cis- and trans-4-tert-butylcyclohexanol using spectroscopic techniques?
A3: Yes, both isomers can be distinguished using NMR spectroscopy. The 1H NMR spectrum of cis-4-tert-butylcyclohexanol shows a characteristic coupling constant (3JCH) of 7.1 Hz for the coupling between the C-1 carbon and the equatorial hydrogen on C-3. In contrast, the trans isomer exhibits a 3JCH value of 10.4 Hz for the same coupling, reflecting the different dihedral angles between these atoms in the two isomers [].
Q4: Is there a way to synthesize 4-tert-butylcyclohexanol without using organic solvents?
A4: Yes, 4-tert-butylcyclohexanone can be oxidized to 4-tert-butylcyclohexanol using aqueous hydrogen peroxide as the oxidizing agent, sodium tungstate as a catalyst, and a phase-transfer catalyst. This method eliminates the need for organic solvents and offers a safe and cost-effective route to the desired product [].
Q5: Why is the stereochemistry of 4-tert-butylcyclohexanol important?
A5: The bulky tert-butyl group on the cyclohexane ring significantly influences the molecule's stereochemistry. It prefers to occupy the equatorial position, locking the ring conformation. This conformational rigidity makes 4-tert-butylcyclohexanol a valuable model compound for studying stereoselective reactions and exploring the factors governing axial vs. equatorial attack in cyclohexane derivatives.
Q6: How does the stereochemistry of 4-tert-butylcyclohexanol affect its reactivity?
A6: The cis and trans isomers of 4-tert-butylcyclohexanol exhibit different reactivities due to the different orientations of their hydroxyl groups. For instance, in oxidation reactions using various oxidizing agents, the cis isomer, where the hydroxyl group is axial, often undergoes oxidation more readily than the trans isomer, where the hydroxyl group is equatorial []. This difference in reactivity stems from the steric hindrance experienced by the oxidizing agent in approaching the equatorial hydroxyl group in the trans isomer.
Q7: Is there a way to selectively synthesize the cis or trans isomer of 4-tert-butylcyclohexanol?
A7: Yes, as mentioned earlier, specific synthetic strategies like the use of zeolite BEA in the MPV reduction of 4-tert-butylcyclohexanone favor the formation of the cis isomer [, ]. Additionally, carefully controlling the reaction conditions during the catalytic hydrogenation of 4-tert-butylphenol, such as using carbon dioxide as a solvent, can also lead to preferential formation of the cis isomer []. Conversely, certain biocatalytic approaches using carbonyl reductases (CREDs) can be employed to selectively produce either the cis or trans isomer of 4-tert-butylcyclohexanol by choosing appropriate enzyme systems [].
Q8: How does the presence of the tert-butyl group influence the conformational equilibrium of cyclohexanediols?
A8: Studies comparing cis-cyclohexane-1,3-diol with cis- and trans-4-tert-butylcyclohexanol reveal that the tert-butyl group significantly affects the conformational equilibrium of the diol []. The presence of the bulky group in the 4-position shifts the equilibrium towards the diequatorial conformation, even in solvents that typically favor intramolecular hydrogen bonding. This observation highlights the dominant role steric factors play in determining the conformational preferences of substituted cyclohexane derivatives.
Q9: What are the potential applications of 4-tert-butylcyclohexanol?
A9: While 4-tert-butylcyclohexanol itself might not have direct commercial applications, its derivatives, particularly its esters like cis-4-tert-butylcyclohexyl acetate, are important fragrance ingredients widely used in the perfume industry []. The distinct odor profiles of the cis and trans isomers further highlight the importance of stereoselective synthesis in this context.
Q10: Are there any environmental concerns associated with 4-tert-butylcyclohexanol?
A10: 4-Tert-butylcyclohexanol has been identified as a component of emissions during cured-in-place-pipe (CIPP) installations, which are commonly used for sewer and stormwater pipe rehabilitation []. This finding underscores the need to carefully assess and manage potential environmental impacts associated with the use and disposal of 4-tert-butylcyclohexanol and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)

